N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide: is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a nicotinamide core substituted with a 5-chloro-2-methylphenyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 2-chloronicotinic acid.
Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with 2-chloronicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide intermediate.
Thioether Formation: The intermediate is then treated with a methylthiolating agent, such as methylthiol, under basic conditions to introduce the methylthio group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced at the amide bond to form corresponding amines.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structural similarity to nicotinamide suggests it may interact with enzymes and receptors involved in cellular metabolism.
Medicine: Preliminary studies indicate that this compound may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it may influence nicotinamide-related metabolic pathways.
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)nicotinamide: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
2-(Methylthio)nicotinamide: Lacks the 5-chloro-2-methylphenyl group, leading to distinct properties and applications.
Uniqueness: N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide is unique due to the presence of both the 5-chloro-2-methylphenyl and methylthio groups. This combination imparts specific chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-5-6-10(15)8-12(9)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBIPELDAUNFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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